Ethyndiol Diacetate

Beschreibung

Historical Trajectories of Synthetic Progestogens in Steroid Chemistry

The history of synthetic progestogens is intertwined with the broader advancements in steroid chemistry. Following the isolation and characterization of natural progesterone (B1679170) in the early 1930s, research efforts focused on synthesizing this hormone and developing related compounds with progestational activity. researchgate.netresearchgate.netnih.gov Early methods for obtaining progesterone were challenging and costly. researchgate.net A significant breakthrough came with the "Marker degradation" process developed by Russell Earl Marker, which allowed for the conversion of plant sterols like diosgenin (B1670711) into progesterone on a larger scale. researchgate.netresearchgate.netacs.org This innovation was foundational for the industrial production of steroid hormones. acs.org

The development of orally active progestogens was a key objective in steroid chemistry research. Natural progesterone, while potent, had poor oral bioavailability. researchgate.net The synthesis of 17α-ethynyl-19-nortestosterone, known as norethisterone, in the early 1950s by Carl Djerassi and his team marked a pivotal moment, as it demonstrated significantly higher oral progestogenic activity compared to earlier compounds like ethisterone. researchgate.net This opened the door for the development of a range of synthetic progestogens, including those derived from the 19-nortestosterone structure.

Foundational Research on Ethynodiol (B195179) Diacetate within Estrane (B1239764) Steroids

Ethynodiol diacetate is classified as a synthetic estrane steroid. wikipedia.org Estrane steroids are characterized by an 18-carbon steroid nucleus, lacking the methyl group at the C-19 position found in testosterone (B1683101) and progesterone derivatives. oup.com Ethynodiol diacetate is a derivative of 19-nortestosterone and 17α-ethynyltestosterone, or more specifically, a derivative of norethisterone. wikipedia.org Its structure features a C3β hydroxyl group and acetate (B1210297) esters at the C3β and C17β positions, resulting from the dehydrogenation of the C3 ketone group of norethisterone and subsequent acetylation. wikipedia.org

Foundational research on ethynodiol diacetate explored its chemical synthesis and its properties within the context of developing orally active progestogens. It was introduced for medical use in 1965, following the discovery of the related compound ethynodiol in 1954. wikipedia.org Studies investigated its metabolism, identifying it as a prodrug that is converted in the body to norethisterone, which serves as the primary active progestational metabolite. wikipedia.orgoup.comtandfonline.com Research utilizing techniques such as equilibrium dialysis examined the binding affinity of various synthetic steroids, including ethynodiol diacetate, to progesterone receptors. While some estrane progestogens like norethisterone showed high binding capacity, ethynodiol diacetate and others demonstrated insignificant binding, suggesting the requirement of metabolic activation to norethisterone for their progestogenic effects. oup.comnih.gov

Further academic research has explored the biotransformation of ethynodiol diacetate using microbial and plant cell cultures as a route to synthesize new steroids with potential properties. researchgate.netnih.govnih.gov These studies have identified various metabolites, including hydroxylated compounds and derivatives resulting from ester hydrolysis and oxidation. researchgate.netnih.gov Techniques such as synchrotron X-ray powder diffraction and density functional theory have been employed to study the crystal structure of ethynodiol diacetate, providing detailed information about its molecular arrangement and interactions in the solid state. researchgate.net

Chemical Properties and Structural Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₄ | wikipedia.orguni.lu |

| Molar Mass | 384.516 g/mol | wikipedia.org |

| CAS Number | 297-76-7 | wikipedia.orgnih.gov |

| PubChem CID | 9270 | nih.govwikipedia.org |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | wikipedia.org |

| Crystal Structure | Monoclinic, Space group P2₁ (#4) | researchgate.net |

| Density (predicted) | 1.150 g/cm³ | researchgate.net |

| Boiling Point | 461.1 °C at 760 mmHg (Predicted) | medchemexpress.com |

Note: Some physical properties like melting point and flash point were listed as "No data available" or "Undetermined" in the provided sources. medchemexpress.comcaymanchem.com

Biotransformation Research Findings (Example)

Studies on the biotransformation of ethynodiol diacetate using Cunninghamella elegans have identified several hydroxylated metabolites. researchgate.netnih.gov

| Compound | Description |

| 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol | New hydroxylated metabolite |

| 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol | New hydroxylated metabolite |

| 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol | New hydroxylated metabolite |

| 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Known metabolite, also produced by Ocimum basilicum and Azadirachta indica |

Source: Adapted from research findings on biotransformation studies. researchgate.netnih.gov

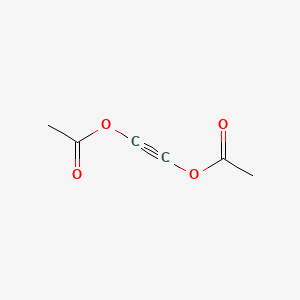

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyloxyethynyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-5(7)9-3-4-10-6(2)8/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWZJWMTDFDIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC#COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis and Precursor Reactivity

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers advantages in achieving high regio- and stereoselectivity in the synthesis of complex molecules like steroids researchgate.netorientjchem.org. While the direct chemoenzymatic synthesis of ethynodiol (B195179) diacetate from simple precursors is not extensively detailed in the provided search results, the concept of using enzymatic methods for steroid transformations, including hydroxylation, oxidation, and reduction, is highlighted researchgate.netnih.gov.

Ethynodiol itself was first synthesized in 1954 via the reduction of norethisterone wikipedia.org. Ethynodiol diacetate is then formed by the acetylation of the 3β,17β-diol groups of ethynodiol wikipedia.org.

Regioselective Reduction and Acetylation Reactions from Norethisterone

Norethisterone (3-ketoetynodiol) is the active metabolite of ethynodiol diacetate wikipedia.org. The synthesis of etynodiol from norethisterone involves a reduction step. Subsequently, acetylation of the hydroxyl groups at the 3β and 17β positions of etynodiol yields ethynodiol diacetate wikipedia.org. This acetylation is a key step in the formation of the diacetate ester.

Control of Stereoselectivity in Synthetic Pathways

Control of stereoselectivity is crucial in the synthesis of steroids due to their complex three-dimensional structures and the biological importance of specific stereoisomers researchgate.netnih.gov. Biotransformation methods, particularly those using microbial and plant cell cultures, are noted for their ability to produce compounds with high stereoselectivity researchgate.netorientjchem.orgnih.gov. While the provided information doesn't detail specific chemoenzymatic strategies for controlling stereoselectivity in the synthesis of ethynodiol diacetate from norethisterone, it emphasizes that biocatalysis can achieve stereospecific transformations that are difficult to achieve through chemical means alone orientjchem.orgscispace.com.

Biotransformational Pathways and Metabolite Elucidation

Ethynodiol diacetate undergoes biotransformation in the body, primarily in the liver, to its active metabolite, norethisterone wikipedia.orgca.govnih.govdrugs.com. This conversion involves deacetylation at the C3 and C17 positions, followed by oxidation of the 3β-hydroxyl group to a ketone tandfonline.com. Etynodiol is an intermediate in this process wikipedia.org.

Studies have also investigated the biotransformation of ethynodiol diacetate using microbial and plant cell cultures to explore alternative metabolic pathways and potentially produce novel steroid derivatives researchgate.netorientjchem.orgnih.govresearchgate.net.

Microbial Biocatalysis for Structural Diversification

Microbial biocatalysis is an effective method for the structural transformation of steroids, allowing for reactions such as hydroxylation, oxidation, and reduction at specific positions researchgate.netorientjchem.orgnih.govoaepublish.com. This can lead to the generation of a diverse library of steroid compounds researchgate.netnih.gov.

Fungal Transformation Systems (e.g., Botrytis cinerea, Trichothecium roseum, Cunninghamella elegans)

Fungal transformation systems have been utilized to study the biotransformation of ethynodiol diacetate researchgate.netresearchgate.netuitm.edu.my. Studies using Botrytis cinerea, Trichothecium roseum, and Cunninghamella elegans have shown these fungi can metabolize ethynodiol diacetate, yielding hydroxylated and oxidized products researchgate.netresearchgate.net.

For instance, biotransformation of ethynodiol diacetate with Cunninghamella elegans has been reported to yield several hydroxylated metabolites, including 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, as well as the known metabolite 17α-ethynyl-17β-acetoxyestr-4-en-3-one researchgate.netnih.govresearchgate.netorientjchem.org.

Fungal transformations with Botrytis cinerea and Trichothecium roseum have also been investigated, producing metabolites such as 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol, 19-nor-17a-ethynyltestosterone, and 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene researchgate.netresearchgate.net.

Table 1: Metabolites of Ethynodiol Diacetate from Fungal Transformations

| Fungal Species | Metabolites Identified |

| Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, 17α-ethynyl-17β-acetoxyestr-4-en-3-one |

| Botrytis cinerea | 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol, 19-nor-17a-ethynyltestosterone, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene |

| Trichothecium roseum | 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol, 19-nor-17a-ethynyltestosterone, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene |

Stereospecific Hydroxylation via Fermentation

Microbial fermentation can achieve stereospecific hydroxylation of steroids, introducing hydroxyl groups at specific positions with defined stereochemistry orientjchem.orgscispace.cominnovareacademics.in. This is a significant advantage of biocatalysis over traditional chemical synthesis for creating diverse steroid derivatives orientjchem.orgscispace.com. The biotransformation of ethynodiol diacetate by Cunninghamella elegans, for example, demonstrates stereospecific hydroxylation at the 6α, 6β, and 10β positions researchgate.netnih.govorientjchem.org. These reactions highlight the ability of microbial systems to perform selective functionalization of the steroid scaffold.

Plant Cell Culture-Mediated Biotransformations (e.g., Ocimum basilicum, Azadirachta indica)

Plant cell suspension cultures have been explored for their ability to biotransform ethynodiol diacetate nih.govresearchgate.netnih.gov. Studies using Ocimum basilicum (sweet basil) and Azadirachta indica (Neem) cell cultures have demonstrated significant metabolic changes to the parent compound nih.govresearchgate.netnih.govresearchgate.net.

Biotransformation with Ocimum basilicum culture has been shown to involve hydrolysis of the ester group, oxidation of alcohol to a ketone, and rearrangement of a hydroxyl group nih.govresearchgate.netnih.gov. Four major known metabolites were characterized from this process nih.govresearchgate.netnih.gov. The biotransformation of ethynodiol diacetate (compound 1) with Ocimum basilicum yielded 17α-ethynyl-17β-acetoxyestr-4-en-3-one (compound 5), 17α-ethynyl-17β-hydroxyestr-4-en-3-one (compound 6), 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene (compound 7), and 17α-ethynyl-5α,17β-dihydroxyestr-3-ene (compound 8) over a period of 20 days researchgate.netnih.govresearchgate.netorientjchem.org.

Azadirachta indica culture also demonstrated the ability to biotransform ethynodiol diacetate, yielding compounds 5 and 6 within 10 days researchgate.netnih.govresearchgate.netorientjchem.org. These findings highlight the potential of plant cell cultures as biocatalysts for the structural modification of ethynodiol diacetate, offering a route to various steroid derivatives nih.govresearchgate.net.

Below is a summary of the biotransformation products observed in plant cell cultures:

| Plant Cell Culture | Incubation Time | Major Metabolites Observed |

| Ocimum basilicum | 20 days | 17α-ethynyl-17β-acetoxyestr-4-en-3-one (5), 17α-ethynyl-17β-hydroxyestr-4-en-3-one (6), 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene (7), 17α-ethynyl-5α,17β-dihydroxyestr-3-ene (8) |

| Azadirachta indica | 10 days | 17α-ethynyl-17β-acetoxyestr-4-en-3-one (5), 17α-ethynyl-17β-hydroxyestr-4-en-3-one (6) |

(Note: This table is intended to be interactive, allowing users to potentially filter or sort the data based on the plant culture or metabolites.)

In Vitro Enzymatic Modification Studies (e.g., Mammalian Liver Cell Systems)

In vitro studies using mammalian liver cell systems, such as rat and human liver cells, have investigated the enzymatic modification of ethynodiol diacetate nih.govnih.gov. These studies have revealed key biotransformation reactions, including deacetylation, saturation of ring A, aromatization of ring A, formation of a 3-ketone, and delta-6 bond formation nih.gov.

The metabolism of ethynodiol diacetate by rat and human liver results in a number of intermediary metabolites nih.gov. One known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one (compound 5), has been reported as an in vitro metabolite of ethynodiol diacetate by rat and human liver cells nih.govnih.gov. The intermediary metabolites can undergo further biotransformation to more polar end products nih.gov. Studies suggest that these polar metabolites may consist mainly of polyhydroxylated steroids, as they were not readily hydrolyzed by sulfatases or beta-glucuronidases nih.gov.

In Vivo Non-Human Mammalian Biotransformation Profiling (e.g., Rhesus Monkey, Baboon, Rat Models)

In vivo biotransformation profiling of ethynodiol diacetate has been conducted in non-human mammalian models, including rhesus monkeys, baboons, and rats nih.govepa.gov. These studies provide insights into the metabolic fate of the compound within a living organism.

Isolation and Structural Characterization of Novel Biotransformed Products

The biotransformation studies, particularly those involving plant cell cultures and microbial systems (as mentioned in the search results alongside plant cultures), have led to the isolation and structural characterization of novel biotransformed products nih.govresearchgate.netnih.govorientjchem.orgresearchgate.net.

For instance, the biotransformation of ethynodiol diacetate with Cunninghamella elegans (a fungus studied alongside the plant cell cultures in some reports) yielded three new hydroxylated compounds: 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol (compound 2), 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol (compound 3), and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol (compound 4), in addition to the known metabolite compound 5 nih.govresearchgate.netnih.govorientjchem.orgresearchgate.net.

From the Ocimum basilicum biotransformation, while compounds 5, 6, and 7 were characterized as known metabolites, spectroscopic data for compound 8 (17α-ethynyl-5α,17β-dihydroxyestr-3-ene) was reported for the first time in some studies nih.govresearchgate.netnih.govresearchgate.net. The structure of compound 6 (17α-ethynyl-17β-hydroxyestr-4-en-3-one) was unambiguously determined through single-crystal X-ray diffraction studies nih.govresearchgate.netnih.govresearchgate.net.

The isolation and characterization of these novel and known metabolites are crucial for understanding the complete metabolic profile of ethynodiol diacetate and for exploring the potential biological activities of these transformed products nih.govresearchgate.net. Spectroscopic techniques, such as EI-MS and NMR (including 2D NMR), along with single-crystal X-ray diffraction, are essential tools in elucidating the structures of these biotransformed compounds nih.govresearchgate.netnih.govresearchgate.netresearchgate.netuitm.edu.my.

Advanced Analytical Characterization and Impurity Profiling

Comprehensive Impurity and Degradation Product Analysis

The analysis of impurities and degradation products in Ethynodiol (B195179) diacetate is crucial for understanding its quality profile. Impurities can arise from the synthesis route, such as by-products of side reactions, or can form due to decomposition during storage or exposure to extreme conditions. scispace.com Ethynodiol diacetate is synthesized from norethisterone, and common impurities can include related steroids such as norethisterone acetate (B1210297), ethynodiol-3-acetate, and alpha-ethynodiol diacetate. researchgate.netresearchgate.net Unusual impurities, including isomers of analogues with "trimerised acetyl" and "dimerised acetyl" groups, have also been identified. researchgate.netresearchgate.netresearchgate.netnih.gov Identifying and quantifying impurities present above a certain threshold, often 0.1%, is a standard practice in impurity profiling. scispace.com

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone of impurity analysis, enabling the separation of Ethynodiol diacetate from closely related substances and degradation products. Hyphenated techniques, which combine chromatographic separation with spectroscopic or spectrometric detection, are particularly powerful for the characterization of complex mixtures. researchgate.netresearchgate.net

HPLC is widely applied for the analysis and impurity profiling of Ethynodiol diacetate. researchgate.netresearchgate.netresearchgate.netnih.govnih.govtcichemicals.comnewdruginfo.comresearchgate.netnih.gov Both reversed-phase and normal-phase methodologies are employed depending on the separation requirements.

A common approach for assessing chromatographic purity and assay of Ethynodiol diacetate is outlined in pharmacopoeial methods, such as the USP. This typically involves reversed-phase HPLC using a C18 silica (B1680970) column (L11 packing) with a mobile phase consisting of a mixture of water and acetonitrile (B52724) (59:41). newdruginfo.com Detection is commonly performed using a UV detector set at 200 nm. researchgate.netnewdruginfo.com This method allows for the determination of related impurities, including alpha-ethynodiol diacetate, with specific limits set for individual and total impurities. newdruginfo.com

Research studies have also utilized reversed-phase HPLC with a C-18 silica column and an eluent of 80% aqueous methanol (B129727) for the detection of impurities. researchgate.netresearchgate.net For the isolation of impurities for further characterization, normal phase preparative HPLC employing a silica column and a mobile phase of hexane (B92381) and 2-propanol (98:2) has been successfully used. researchgate.net

Another reported HPLC method for the analysis of Ethynodiol diacetate, often in combination with other compounds, utilizes two UV detectors at 210 and 280 nm with an RP-2 column and a mobile phase of 38% v/v acetonitrile in water. nih.govresearchgate.net More recent developments include reversed-phase HPLC methods using specialized columns like Agilent ZORBAX SB-Phenyl with a gradient elution of acetonitrile and Milli-Q water for the simultaneous determination of Ethynodiol diacetate and other components in pharmaceutical formulations. researchgate.netnih.gov

Relative retention times (RRT) are often used in HPLC methods to identify known impurities based on their elution behavior relative to the main peak. For instance, in the USP method, alpha-ethynodiol diacetate has an approximate relative retention time of 0.87, while Ethynodiol diacetate has an RRT of 1.0. newdruginfo.com Other impurities have also been characterized by their relative retention times in specific chromatographic systems. researchgate.net

An example of impurity limits as per a pharmacopoeial method is shown below:

| Impurity | Limit (%) | Relative Retention Time (approx.) |

| alpha-Ethynodiol diacetate | ≤ 1.5 | 0.87 |

| Any other individual impurity | ≤ 0.5 | - |

| Total impurities | ≤ 2.0 | - |

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable technique in the analysis of steroids and has been applied in studies involving Ethynodiol diacetate, particularly for the analysis of its metabolites. sav.sk GC-MS is recognized as a hyphenated tool useful for impurity and degradation product profiling. researchgate.netresearchgate.net Predicted GC-MS spectra for Ethynodiol diacetate are available in databases, providing characteristic fragmentation patterns that can aid in identification. hmdb.ca

Supercritical Fluid Chromatography (SFC), particularly when coupled with mass spectrometry (SFC-MS), is noted as a modern hyphenated technique applicable to the profiling of impurities and degradation products. researchgate.netresearchgate.net While general applications of SFC in pharmaceutical analysis, including chiral separations, are recognized, specific detailed methodologies for the impurity profiling of Ethynodiol diacetate using SFC were not extensively detailed in the provided information. pharmacompass.com

Capillary Electrophoresis (CE), often coupled with mass spectrometry (CE-MS), is listed among the advanced hyphenated tools utilized for the characterization of impurities and degradation products in small molecules. researchgate.netresearchgate.net CE offers high separation efficiency and is applicable to charged or ionizable compounds. Although CE is recognized as an analytical testing technique, specific applications detailing its use for the impurity analysis of Ethynodiol diacetate were not prominently featured in the provided search results. pharmacompass.com

Supercritical Fluid Chromatography (SFC) Methodologies

Spectroscopic and Spectrometric Elucidation Techniques

Spectroscopic and spectrometric methods are essential for the identification and structural elucidation of Ethynodiol diacetate and its impurities. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet (UV) spectroscopy provide complementary information. scispace.com

Mass spectrometry, especially when coupled with chromatographic techniques like HPLC (LC-MS, HPLC/UV/MS), is widely used in impurity profiling to determine the molecular weight and fragmentation patterns of impurities, aiding in their identification. researchgate.netresearchgate.netresearchgate.netnih.govhmdb.capharmatutor.org Studies on Ethynodiol diacetate have reported characteristic mass spectral data, including the presence of a water adduct and fragment ions resulting from the loss of acetic acid and the acetyl group. researchgate.net

NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for unambiguously determining the chemical structure of isolated impurities. researchgate.netresearchgate.netnih.govnih.gov The combined application of HPLC and NMR spectroscopy has been demonstrated as effective in drug impurity profiling, including the identification of specific isomers in Ethynodiol diacetate. nih.gov

UV spectroscopy is commonly used as a detection method in HPLC, with Ethynodiol diacetate and its impurities exhibiting characteristic UV absorbance spectra. Diode-array UV detectors provide full spectra, which can offer valuable structural information, particularly regarding the presence of conjugated systems. researchgate.netresearchgate.net For example, the UV spectrum of Ethynodiol diacetate shows a maximum absorbance around 199 nm, characteristic of its isolated double bond, while certain impurities show a bathochromic shift and a shoulder around 220 nm, indicative of a second double bond conjugated with an ester carbonyl group. researchgate.net Infrared absorption is also listed as a method for the identification of Ethynodiol diacetate. newdruginfo.com

Furthermore, single-crystal X-ray diffraction has been utilized to confirm the structure of metabolites derived from Ethynodiol diacetate, providing definitive structural confirmation at the atomic level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D Homo- and Heteronuclear NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like ethynodiol diacetate. Both 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC) provide detailed information about the arrangement of atoms and their connectivity within the molecule. While specific detailed NMR spectral data for ethynodiol diacetate were not extensively found in the search results, NMR spectroscopy has been successfully used to characterize impurities isolated from ethynodiol diacetate, confirming their structures nih.govnih.gov. For instance, ¹H and ¹³C-NMR spectra were used to characterize unusual impurities, identified as E and Z isomers of an analogue containing a "trimerised acetyl" group nih.gov. This demonstrates the utility of NMR in confirming the structural details of ethynodiol diacetate and its related substances.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Identification

Mass spectrometry is essential for determining the molecular weight of ethynodiol diacetate and providing fragmentation patterns that aid in structural confirmation and the identification of impurities. The mass spectrum of ethynodiol diacetate typically shows a water adduct peak at m/z 402 ([M + 18]+). Characteristic fragmentation peaks are observed corresponding to the loss of acetic acid (m/z (M + H)+ − 60) and the splitting off of the acetyl group (m/z (M + H)+ − 43) researchgate.net. MS and MS/MS are particularly valuable when coupled with separation techniques for the identification of unknown impurities by providing molecular mass information and structural fragments nih.govresearchgate.net. For example, mass spectra, in conjunction with UV and NMR data, were used to characterize a hitherto undescribed impurity with a molecular mass of 426 nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to detect compounds with chromophores, such as double bonds or aromatic rings, and to quantify them. Ethynodiol diacetate contains a double bond in its structure, which contributes to its UV activity. The wavelength of maximum absorbance (λmax) for ethynodiol diacetate is typically around 236 nm in methanol newdruginfo.comdrugfuture.com. UV-Vis detection is commonly used in conjunction with HPLC for the analysis of ethynodiol diacetate and its impurities nih.govresearchgate.netnih.gov. Diode-array UV spectra can provide additional information, such as shoulders around 220 nm for impurities with conjugated double bonds, aiding in their characterization researchgate.net.

UV-Vis Absorbance Data for Ethynodiol Diacetate:

| Solvent | Wavelength of Maximum Absorbance (λmax) |

| Methanol | ~236 nm |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. For ethynodiol diacetate, IR spectroscopy can confirm the presence of key functional groups such as ester carbonyls (C=O), carbon-carbon double bonds (C=C), and the terminal alkyne (C≡CH). USP standards for ethynodiol diacetate include identification by Infrared Absorption newdruginfo.comdrugfuture.com. While specific peak assignments were not detailed in the search results, IR spectroscopy is a standard technique for verifying the identity of ethynodiol diacetate by comparing its spectrum to a reference standard newdruginfo.comdrugfuture.com.

Hyphenated Analytical Systems for Enhanced Resolution and Identification

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering enhanced resolution and the ability to analyze complex mixtures, such as those containing ethynodiol diacetate and its impurities.

LC-MS and LC-MS/MS Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are widely used for the separation, detection, and identification of ethynodiol diacetate and its impurities in complex matrices nih.govresearchgate.netresearchgate.net. LC separates the components of a mixture based on their differential interactions with the stationary and mobile phases, while MS provides mass information for the separated components. LC-MS/MS offers further structural information through fragmentation of selected ions. This integration is particularly valuable for impurity profiling, allowing for the detection and characterization of impurities present at low concentrations nih.govresearchgate.net. Studies have utilized HPLC/UV/MS to investigate the impurity profile of ethynodiol diacetate, successfully separating and characterizing known and unknown impurities nih.gov.

GC-MS Integration

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique applicable to volatile or semi-volatile compounds. While ethynodiol diacetate itself might require derivatization for GC analysis due to its structure, GC-MS has been used in studies involving ethynodiol diacetate, particularly in the analysis of metabolites or related substances that are amenable to GC separation sav.sk. GC-MS provides chromatographic separation followed by electron ionization mass spectrometry, yielding characteristic fragmentation patterns useful for identification sav.sknih.gov.

Data Table: Analytical Techniques Applied to Ethynodiol Diacetate

| Analytical Technique | Application | Key Information Provided | Relevant Findings from Search Results |

| NMR Spectroscopy | Structural elucidation of ethynodiol diacetate and impurities | Atomic connectivity, functional groups, stereochemistry | Used to characterize isolated impurities, confirming their structures (e.g., unusual isomers) nih.govnih.gov. |

| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation pattern | Molecular formula, structural fragments | Detection of water adduct (m/z 402) and fragments from loss of acetic acid and acetyl group researchgate.net. Used for impurity identification nih.govresearchgate.net. |

| UV-Vis Spectroscopy | Detection and quantification of chromophores | Presence of double bonds, concentration | Absorbance maximum around 236 nm newdruginfo.comdrugfuture.com. Used for detection in HPLC nih.govresearchgate.netnih.gov and impurity characterization researchgate.net. |

| IR Spectroscopy | Identification of functional groups | Presence of C=O, C=C, C≡CH, etc. | Used for identification according to USP standards newdruginfo.comdrugfuture.com. |

| LC-MS and LC-MS/MS | Separation and identification of components | Separation of mixtures, molecular mass, fragments | Used to investigate impurity profiles, separating and characterizing known and unknown impurities nih.govresearchgate.net. |

| GC-MS | Separation and identification of volatile/semi-volatile compounds | Separation of mixtures, fragmentation pattern | Used in studies involving ethynodiol diacetate, particularly for metabolites or related substances sav.sknih.gov. |

LC-NMR and CE-NMR Integration

The integration of liquid chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy, known as LC-NMR, represents a powerful hyphenated technique for the characterization of complex mixtures, including the impurity profiling of pharmaceuticals like ethynodiol diacetate. LC-NMR combines the separation capability of HPLC with the structural elucidation power of NMR spectroscopy, allowing for the on-line identification of separated compounds without the need for their isolation conicet.gov.ardntb.gov.ua. This is particularly valuable for characterizing impurities that may be present at low concentrations or are difficult to isolate using traditional methods.

LC-NMR has been specifically applied in the impurity profiling of ethynodiol diacetate. Studies have demonstrated the usefulness of the combined application of HPLC and NMR spectroscopy in identifying impurities in ethynodiol diacetate, such as the Z and E isomers of 17α-ethynyl-4-oestrene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) nih.gov. These impurities were separated by HPLC and subsequently investigated by NMR spectroscopy, with mass spectra and diode-array UV spectra supporting the determined structures nih.gov. Another previously undescribed impurity, 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3-oxo-butanoate), was also separated and characterized using mass spectrometry, NMR, and UV spectra nih.gov.

Capillary Electrophoresis-NMR (CE-NMR) is another hyphenated technique that can be applied in pharmaceutical analysis. While not yet as well-established as LC-NMR, ongoing developments in smaller volume NMR probes and enhancements in sensitivity are expected to make CE-NMR a valuable technique for biopharmaceutical analysis in the future conicet.gov.ar.

LC-FTIR Integration

The integration of liquid chromatography with Fourier Transform Infrared (FTIR) spectroscopy, or LC-FTIR, allows for the detection and identification of separated compounds based on their characteristic infrared absorption spectra slideshare.net. LC-FTIR can provide valuable information about the functional groups present in a molecule, aiding in structural elucidation.

Hyphenated tools like LC-FTIR are utilized in impurity and degradation product profiling of small molecules researchgate.netresearchgate.net. While general literature highlights the application of LC-FTIR in the characterization of impurities researchgate.netscispace.com, specific detailed research findings on the direct integration of LC-FTIR specifically for the analysis of ethynodiol diacetate impurities were not extensively detailed in the provided search results. However, FTIR is a standard analytical technique used for the characterization of chemical compounds, including pharmaceuticals cmscientifica.com.br.

Analytical Method Development and Validation for Trace Level Analysis

The accurate and reliable analysis of ethynodiol diacetate, particularly for the determination of impurities and related substances at trace levels, necessitates the development and validation of robust analytical methods. Regulatory guidelines emphasize the importance of identifying and quantifying impurities present above a certain threshold, typically 0.1% researchgate.netscispace.com. This requires analytical protocols with high sensitivity and specificity.

Analytical method development for ethynodiol diacetate often involves chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), coupled with suitable detectors like UV or Mass Spectrometry (MS) researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net. These methods are designed to separate ethynodiol diacetate from its potential impurities and degradation products.

Method validation is a critical process that ensures the reliability, accuracy, and consistency of the analytical method. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness researchgate.netresearchgate.net. For trace level analysis, parameters like sensitivity and specificity are of particular importance.

Optimization of Sensitivity and Specificity in Analytical Protocols

Optimizing sensitivity and specificity is crucial for the trace level analysis of ethynodiol diacetate and its impurities. Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations, while specificity ensures that the method accurately measures the target analyte without interference from other components in the sample, such as impurities or excipients.

In chromatographic methods like HPLC, sensitivity can be optimized by selecting appropriate detectors (e.g., UV detectors at optimal wavelengths, or more sensitive MS detectors), optimizing mobile phase composition and flow rate, and selecting columns with suitable stationary phases researchgate.netnih.gov. For ethynodiol diacetate, UV detection at wavelengths around 210 nm or 280 nm has been reported semanticscholar.orgnih.gov. LC-MS/MS is a technique that offers high sensitivity and specificity for the measurement of synthetic steroids, overcoming challenges associated with antibody-based methods, including mitigating cross-reactivity nih.gov.

Specificity is typically addressed during method development by ensuring adequate separation of the analyte from potential interfering substances. This is achieved by optimizing chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient elution profiles researchgate.net. For the analysis of ethynodiol diacetate in combination with other compounds like ethinyl estradiol, RP-HPLC methods have been developed and validated to achieve good separation and specificity researchgate.netresearchgate.net. The use of hyphenated techniques like LC-MS further enhances specificity by providing mass spectral information for peak identification nih.govnih.gov.

Molecular Interactions and Mechanistic Studies Non Clinical Focus

Ligand-Receptor Binding and Agonist Activity

Ethynodiol (B195179) Diacetate functions as a ligand for specific steroid hormone receptors, primarily exerting its effects through agonist activity.

Progesterone (B1679170) Receptor Agonism and Binding Dynamics

Ethynodiol Diacetate binds to cytoplasmic progesterone receptors within target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary. hmdb.canih.gov This binding event subsequently activates progesterone receptor-mediated gene expression. nih.gov As a progestin, Ethynodiol Diacetate influences the hypothalamic-pituitary-ovarian axis. It slows the frequency of release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge. hmdb.canih.govpharmacompass.com This mechanism contributes to the inhibition of ovulation. nih.gov Studies comparing the receptor binding affinity of various progestogens have indicated that Ethynodiol Diacetate is less potent than progesterone in competing for mineralocorticoid receptors in rat kidney. nih.gov

Weak Androgenic and Estrogenic Receptor Interactions

In addition to its primary interaction with the progesterone receptor, Ethynodiol Diacetate also demonstrates binding to estrogen receptors. hmdb.canih.govpharmacompass.compharmacompass.com Furthermore, it possesses weak estrogenic and androgenic properties. nih.govbiochempartner.com This suggests that while its main activity is progestational, it can also exert minor effects through interaction with estrogen and androgen receptors.

Enzyme-Mediated Metabolic Pathways and Transformation Kinetics

Following administration, Ethynodiol Diacetate undergoes rapid and extensive metabolism mediated by enzymes.

Esterase Hydrolysis at Specific Acetate (B1210297) Positions (e.g., C3, C17)

A primary metabolic pathway for Ethynodiol Diacetate involves rapid hydrolysis by esterases. nih.gov This enzymatic cleavage, likely occurring at the acetate ester groups located at the C3 and C17 positions of the steroid structure, converts Ethynodiol Diacetate to its active metabolite, norethindrone (B1679910). nih.gov This hydrolysis is a significant step in the biotransformation of the parent compound.

Oxidation of Hydroxyl Groups to Ketones (e.g., 3β-Hydroxyl to 3-Keto)

While Ethynodiol Diacetate itself is a diacetate derivative of a diol (specifically, ethynodiol, which is a 3β,17α-diol steroid) nih.gov, its metabolic conversion to norethindrone involves structural changes. Norethindrone features a 3-keto group and a Δ4 double bond in the A ring. The transformation from the 3β-hydroxyl of ethynodiol (released after hydrolysis) to the 3-keto group in norethindrone implies an oxidation step is involved in the metabolic cascade following deacetylation. Norethindrone itself undergoes extensive reduction of the alpha, beta-unsaturated ketone in ring A. nih.gov

Investigation of Cytochrome P450 Enzyme Involvement in Biotransformation

Ethynodiol Diacetate undergoes extensive metabolism leading to the formation of more polar products and their conjugates. nih.gov While the primary initial step is esterase hydrolysis, steroid metabolism frequently involves cytochrome P450 enzymes, which catalyze various oxidation and hydroxylation reactions. Although the provided information does not explicitly detail the specific involvement of cytochrome P450 enzymes in the direct metabolism of Ethynodiol Diacetate, related metabolic processes for its active metabolite norethindrone include reduction and hydroxylation nih.gov, which can be P450-mediated in other steroids. Biotransformation and conjugation proceed rapidly for Ethynodiol Diacetate and its metabolite norethindrone. nih.gov

Compound Information

| Compound Name | PubChem CID |

| Ethynodiol Diacetate | 9270 |

| Norethindrone | 6617 |

| Progesterone | 5994 |

| Estradiol | 5751 |

| Testosterone (B1683101) | 6013 |

Data Tables

Here is a summary of receptor interactions based on the search results:

| Receptor Type | Interaction with Ethynodiol Diacetate | Notes |

| Progesterone Receptor | Binds and acts as an agonist. hmdb.canih.govpharmacompass.com | Primary mechanism of action. nih.gov |

| Estrogen Receptor | Binds. hmdb.canih.govpharmacompass.compharmacompass.com | Exhibits weak estrogenic properties. nih.gov |

| Androgen Receptor | Weak interaction. nih.gov | Exhibits weak androgenic properties. nih.gov |

| Mineralocorticoid Receptor | Less potent binding than progesterone (in rat kidney). nih.gov | Comparative data. nih.gov |

Metabolic Transformation Summary:

| Transformation Step | Enzyme Class Involved | Product(s) | Notes |

| Hydrolysis of Acetate Groups | Esterases | Norethindrone | Rapid and primary metabolic step. nih.gov |

| Oxidation of Hydroxyl to Ketone | (Implied in conversion to norethindrone) | 3-Keto group formation | Occurs during conversion from ethynodiol. |

| Further Biotransformation & Conjugation | Various enzymes (including potential P450 involvement for metabolites) | Polar metabolites, conjugates | Extensive metabolism occurs. nih.gov |

Redox Cycling Mechanisms and Reactive Oxygen Species Generation (for related compounds)

Research specifically detailing redox cycling mechanisms and the generation of reactive oxygen species for Ethyndiol Diacetate was not found in the conducted literature search. While this area of study is relevant for various compounds, particularly those with certain structural features or metabolic pathways, specific findings pertaining directly to this compound under this outline point were not identified. The outline point itself suggests this mechanism may be more commonly studied for related compounds rather than this compound specifically.

Modulation of Endogenous Hormonal Signaling Axes (e.g., Hypothalamic-Pituitary-Gonadal Axis)

This compound exerts significant modulation effects on endogenous hormonal signaling axes, particularly the Hypothalamic-Pituitary-Gonadal (HPG) axis. Its primary mechanism involves binding to cytoplasmic progesterone receptors within reproductive tissues, as well as the hypothalamus and pituitary gland nih.govhmdb.cadrugbank.compharmacompass.com. This interaction subsequently triggers progesterone receptor-mediated gene expression nih.govnih.gov. Through a negative feedback mechanism, the presence of this compound influences the regulatory functions of the hypothalamus and pituitary on gonadal activity nih.govhmdb.cadrugbank.compharmacompass.com.

Regulation of Gonadotropin Releasing Hormone (GnRH) Secretion Frequency

A key aspect of this compound's modulation of the HPG axis is its effect on the secretion of Gonadotropin Releasing Hormone (GnRH) from the hypothalamus. Progestins, including this compound, are known to slow the frequency of GnRH release nih.govhmdb.cadrugbank.compharmacompass.compharmacompass.comweebly.com. This altered pulsatility of GnRH is critical in disrupting the normal hormonal cascade that leads to ovulation nih.govdrugbank.com.

Attenuation of the Pre-ovulatory Luteinizing Hormone (LH) Surge

In addition to regulating GnRH secretion frequency, this compound also plays a role in attenuating the pre-ovulatory Luteinizing Hormone (LH) surge nih.govhmdb.cadrugbank.compharmacompass.compharmacompass.com. The LH surge is a rapid and significant increase in LH levels that typically triggers ovulation in a natural menstrual cycle. By influencing the hypothalamus and pituitary, this compound blunts this surge, thereby inhibiting the release of an egg from the ovaries nih.govdrugbank.com. This mechanism is a primary basis for its use as a contraceptive nih.govdrugbank.com.

Genotoxicity Research in In Vitro Models

Assessment of Sister Chromatid Exchanges and Chromosomal Aberrations

Specific in vitro studies directly assessing the induction of sister chromatid exchanges or chromosomal aberrations by this compound were not identified in the search results.

Mechanistic Investigations of Genotoxic Damage Induction

Detailed mechanistic investigations into how this compound might induce genotoxic damage were not found in the search results.

Exploration of Protective Agents against Chemically Induced Genotoxicity (e.g., Antioxidant Interventions)

Research has explored the potential of protective agents, particularly antioxidants, to mitigate the genotoxic effects induced by this compound. Studies using in vitro models, such as cultured human lymphocytes, have provided insights into these protective mechanisms.

Ethynodiol diacetate has been shown to induce genotoxic damage in cultured human lymphocytes, particularly in the presence of a metabolic activation system (S9 mix), suggesting that its genotoxicity is linked to its metabolic conversion to reactive species jeb.co.inresearchgate.netresearchgate.netimrpress.com. This metabolic activation is thought to potentially involve cytochrome P450 enzymes jeb.co.in. The genotoxic effects are typically assessed by measuring endpoints such as sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) jeb.co.inresearchgate.netresearchgate.net.

Investigations into protective agents have demonstrated that certain compounds can reduce the chromosomal damage caused by ethynodiol diacetate. For instance, nordihydroguaiaretic acid (NDGA), a phenolic lignan (B3055560) with antioxidant properties, has been evaluated for its protective role against ethynodiol diacetate-induced genotoxicity in human lymphocytes in vitro. jeb.co.innih.gov.

In studies where human lymphocytes were treated with ethynodiol diacetate in the presence of S9 mix, co-treatment with different dosages of NDGA resulted in a reduction of the observed genotoxic damage jeb.co.innih.gov. A significant decrease was noted in the frequencies of sister chromatid exchanges and the number of abnormal cells (indicating reduced chromosomal aberrations) across all tested concentrations of NDGA jeb.co.innih.gov. Specifically, the study reported that NDGA treatment led to a significant decrease in sister chromatid exchanges when combined with ethynodiol diacetate jeb.co.in. Furthermore, in the analysis of chromosomal aberrations, NDGA treatment reduced the number of abnormal cells, with a significant decrease observed at all tested doses of NDGA in conjunction with 150 µg/ml of ethynodiol diacetate jeb.co.in. Chromatid exchanges and dicentric chromosomes, types of chromosomal aberrations, were reported to be completely eliminated even at the lowest tested dose of NDGA jeb.co.in.

The protective mechanism of NDGA against ethynodiol diacetate-induced genotoxicity may involve several pathways. One proposed mechanism is the inhibition of cytochrome P450 enzymes by NDGA, which could prevent the metabolic activation of ethynodiol diacetate into its genotoxic metabolites jeb.co.in. Another potential mechanism is that NDGA acts as a free radical scavenger, neutralizing reactive species generated during the metabolism of ethynodiol diacetate that could otherwise cause DNA damage jeb.co.in. This aligns with the general understanding that antioxidants can reduce the genotoxic effects of certain compounds by scavenging reactive oxygen species jeb.co.inimrpress.comscialert.net.

Detailed research findings from such studies highlight the potential for antioxidant interventions to protect against the genotoxic effects of ethynodiol diacetate. The observed dose-dependent reduction in chromosomal damage markers (SCEs and CAs) by NDGA provides evidence for its protective efficacy in this non-clinical model jeb.co.in.

While specific numerical data tables detailing the exact frequencies of SCEs and CAs at each concentration of ethynodiol diacetate and NDGA were described as present in the source material, the provided snippets summarize the findings qualitatively and indicate that significant decreases were observed at various doses jeb.co.in. Based on the description of the results, a conceptual representation of the findings regarding the reduction in genotoxic markers by NDGA can be illustrated.

| Treatment Group (in presence of S9 mix) | Sister Chromatid Exchanges (SCEs) Frequency | Chromosomal Aberrations (CAs) (% Abnormal Cells) |

| Ethynodiol Diacetate (150 µg/ml) Alone | Increased (relative to control) jeb.co.in | Increased (relative to control) jeb.co.in |

| Ethynodiol Diacetate (150 µg/ml) + NDGA (Lowest Dose Tested) | Reduced (significant decrease vs. Ethynodiol Diacetate alone) jeb.co.in | Reduced (significant decrease vs. Ethynodiol Diacetate alone) jeb.co.in |

| Ethynodiol Diacetate (150 µg/ml) + NDGA (Intermediate Dose) | Reduced (significant decrease vs. Ethynodiol Diacetate alone) jeb.co.in | Reduced (significant decrease vs. Ethynodiol Diacetate alone) jeb.co.in |

| Ethynodiol Diacetate (150 µg/ml) + NDGA (Highest Dose Tested) | Reduced (significant decrease vs. Ethynodiol Diacetate alone) jeb.co.in | Reduced (significant decrease vs. Ethynodiol Diacetate alone) jeb.co.in |

| Control (Untreated) | Baseline Frequency jeb.co.in | Baseline Percentage jeb.co.in |

Note: This table is a conceptual representation based on the detailed findings described in the research summaries jeb.co.in. The exact numerical data would require consulting the full text of the cited study.

These findings underscore the importance of metabolic activation in the genotoxicity of ethynodiol diacetate and suggest that compounds capable of interfering with this process or neutralizing reactive species may serve as effective protective agents in a non-clinical setting jeb.co.in.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is an in silico technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a receptor (target protein). This method estimates the binding affinity between the ligand and the receptor by scoring different poses.

Prediction of Optimal Binding Modes and Affinities

For Ethynediol Diacetate, molecular docking simulations could be used to predict how it interacts with the binding site of the progesterone (B1679170) receptor. By exploring various orientations and conformations of Ethynediol Diacetate within the receptor's active site, docking algorithms could identify the most energetically favorable binding poses. These simulations would provide predicted binding scores or affinities, offering theoretical insights into the strength of the interaction. However, specific data on the predicted optimal binding modes and affinities of Ethynodiol (B195179) Diacetate to the progesterone receptor from dedicated docking studies were not found in the search results.

Virtual Screening Methodologies for Novel Ligand Discovery

While Ethynediol Diacetate is a known ligand for the progesterone receptor, virtual screening methodologies could theoretically utilize its binding characteristics to search for novel compounds with similar or improved binding profiles. This involves computationally screening large databases of chemical compounds against the target protein (progesterone receptor), using docking or other scoring functions to rank potential binders. Compounds with high predicted affinity could then be selected for experimental validation. No specific research detailing virtual screening campaigns initiated using Ethynediol Diacetate as a reference or query molecule was identified in the search.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of a molecular system over time, allowing the study of conformational changes, flexibility, and interactions between molecules.

Exploration of Conformational Landscapes and Stability

MD simulations could be applied to Ethynediol Diacetate to explore its conformational flexibility in different environments (e.g., in solution or bound to a protein). These simulations can reveal the range of accessible conformations and assess the molecule's stability over time. For a steroid molecule like Ethynodiol Diacetate, understanding its preferred conformations is important for comprehending its biological activity. Specific MD studies focused on the conformational landscape and stability of isolated Ethynediol Diacetate were not found in the search results.

Analysis of Ligand-Induced Conformational Changes in Target Macromolecules

When a ligand binds to a protein, it can induce conformational changes in the protein structure. MD simulations of the Ethynediol Diacetate-progesterone receptor complex could provide insights into how the binding of Ethynodiol Diacetate affects the dynamic behavior and conformation of the receptor. Such studies are valuable for understanding the mechanism of receptor activation or inhibition. While MD simulations have been used to study ligand-receptor interactions for other compounds nih.gov, specific research detailing the analysis of Ethynodiol Diacetate-induced conformational changes in the progesterone receptor via MD simulations was not present in the search results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, charge distribution, and reactivity of a molecule.

These calculations can be used to determine properties such as molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. For Ethynediol Diacetate, quantum chemical calculations could offer insights into the nature of its chemical bonds, the polarity of different parts of the molecule, and its potential reactivity. While quantum chemical calculations were mentioned in the context of studying the unstable ethynediol and related species researchgate.netrsc.orgresearchgate.netresearchgate.netdokumen.pub, specific detailed quantum chemical studies focused on the electronic structure and reactivity of Ethynediol Diacetate were not prominent in the search results. Such calculations could theoretically be performed to understand the impact of the acetate (B1210297) groups and the ethynyl (B1212043) moiety on the molecule's electronic properties.

Geometry Optimization and Determination of Atomic Partial Charges

Geometry optimization is a fundamental computational chemistry technique used to find the lowest energy arrangement of atoms in a molecule, representing its most stable conformation webmo.netresearchgate.netoneonta.edu. This process involves iteratively adjusting the atomic coordinates to minimize the molecule's total energy based on a chosen theoretical method and basis set webmo.netresearchgate.net. Once an optimized geometry is obtained, computational methods can be used to determine various electronic properties, including atomic partial charges webmo.netoneonta.edu. Partial charges represent the distribution of electron density within a molecule and are crucial for understanding its electrostatic interactions with other molecules, which is relevant in various chemical and biological processes.

Recent studies have applied density functional theory (DFT) techniques for the geometry optimization of Ethynodiol Diacetate, particularly in the context of determining its crystal structure researchgate.net. By comparing structures obtained from experimental data, such as synchrotron X-ray powder diffraction, with those optimized using DFT, researchers can validate computational models and gain detailed insights into the molecular packing and interactions in the solid state researchgate.net. For instance, a study determined the crystal structure of ethynodiol diacetate using synchrotron X-ray powder diffraction data and optimized it using DFT, finding a root-mean-square Cartesian displacement of 0.261 Å between the experimental and optimized structures of a molecule within the crystal researchgate.net.

Applications in Drug Repurposing and Target Identification

Computational approaches, particularly virtual screening and molecular docking, play a significant role in drug repurposing and identifying potential molecular targets for existing compounds chemrxiv.orgfrontiersin.orgchemrxiv.orgxiahepublishing.comnih.gov. Drug repurposing involves identifying new therapeutic uses for approved or investigational drugs, offering a potentially faster and more cost-effective path to drug development chemrxiv.orgfrontiersin.orgchemrxiv.orgxiahepublishing.com.

Computational Screening Against Viral Proteins (e.g., SARS-CoV-2 Spike Protein, ACE2 Receptor)

The COVID-19 pandemic spurred extensive research into repurposing existing drugs to target key viral proteins and host cell receptors involved in SARS-CoV-2 infection, such as the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor chemrxiv.orgfrontiersin.orgchemrxiv.orgxiahepublishing.comnih.gov. Computational screening campaigns have been conducted using large libraries of approved drugs to identify compounds that can bind to these targets and potentially inhibit viral entry or replication chemrxiv.orgfrontiersin.orgchemrxiv.orgxiahepublishing.comnih.gov. These studies often involve molecular docking simulations to predict the binding affinity and mode of interaction between the small molecules and the target proteins chemrxiv.orgfrontiersin.orgchemrxiv.orgxiahepublishing.com. While Ethyndiol Diacetate is a known pharmaceutical compound, general computational screening studies against SARS-CoV-2 targets have identified various other compounds with potential inhibitory activity by binding to the S-protein or ACE2 receptor chemrxiv.orgfrontiersin.orgchemrxiv.orgxiahepublishing.comnih.gov. These efforts highlight the potential of computational methods in rapidly sifting through vast chemical spaces to identify candidates for experimental validation in the context of emerging infectious diseases chemrxiv.orgfrontiersin.orgchemrxiv.orgxiahepublishing.com.

Mathematical Modeling of Diffusion-Controlled Processes

Mathematical modeling is essential for understanding and predicting the behavior of drug delivery systems, particularly those where the release of the active compound is controlled by diffusion through a matrix researchgate.netresearchgate.netsci-hub.sersisinternational.org. Diffusion-controlled release is a common mechanism in various pharmaceutical formulations, including polymeric matrices sci-hub.sersisinternational.org.

Predictive Models for Drug Release Kinetics from Polymeric Matrices

Predictive mathematical models are developed to describe the rate and extent of drug release from polymeric matrices over time researchgate.netresearchgate.netrsisinternational.org. These models often incorporate parameters such as the drug's solubility and diffusion coefficient in the polymer, the geometry of the delivery device, and the drug loading dose sci-hub.sersisinternational.org. Fick's laws of diffusion are frequently used as the basis for these models .

Studies have utilized mathematical modeling to predict the release kinetics of Ethynodiol Diacetate from polymeric systems researchgate.netsci-hub.se. For instance, diffusion equations have been employed to estimate the time required for the release of a certain percentage of Ethynodiol Diacetate from a polymer researchgate.net. Research into the release of lipophilic drugs from matrix-type drug delivery systems, which can include compounds like Ethynodiol Diacetate, has also explored the application of mathematical models to analyze experimental release profiles and understand the underlying mechanisms, such as the role of matrix diffusion and potential boundary layer effects sci-hub.se. These models help in designing drug delivery systems with desired release profiles and predicting their performance in vitro and potentially in vivo researchgate.netresearchgate.netrsisinternational.org.

| Factor | Effect on Diffusion-Controlled Release Rate (Slab Geometry) |

| Device Thickness | Inversely Proportional (Decreasing thickness increases rate) |

| Diffusion Coefficient | Directly Proportional (Increasing coefficient increases rate) |

Note: This table summarizes general relationships observed in diffusion-controlled release models and is illustrative of the type of data presented in relevant research rsisinternational.org.

Mathematical modeling, therefore, provides a powerful tool for predicting drug release behavior and guiding the rational design of polymeric drug delivery systems containing compounds like this compound researchgate.netresearchgate.netrsisinternational.org.

Derivatives and Analogues in Chemical Research

Characterization of Synthetic Byproducts and Degradation Products

The synthesis and handling of ethynodiol (B195179) diacetate can lead to the formation of various byproducts and degradation products. Identifying and characterizing these substances are crucial for understanding reaction pathways, ensuring purity, and developing analytical methods. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. researchgate.netnih.govnih.govresearchgate.net

Positional and Stereoisomeric Impurities

The synthesis of ethynodiol diacetate, often involving the reduction and acetylation of norethisterone, can result in the formation of isomeric impurities. researchgate.net Due to the potential for incomplete stereoselectivity during the reduction of the C3 ketone group, the epimeric 3α-acetoxy derivative (α-ethynodiol diacetate) can be present as a common impurity. researchgate.netpharmaffiliates.comnewdruginfo.com The multiple chiral centers in the ethynodiol diacetate molecule also make stereochemistry a relevant area of study, as different stereoisomers can exhibit varying properties. solubilityofthings.com Analytical methods, such as reversed-phase HPLC, have been developed to separate and quantify these isomers. researchgate.netnih.gov

Mono- and Diacetylated Forms of Ethynodiol

During synthesis or degradation, ethynodiol diacetate can undergo hydrolysis of its acetate (B1210297) ester groups, leading to the formation of monoacetylated forms (ethynodiol-3-acetate and ethynodiol-17-acetate) and the unacetylated parent compound, ethynodiol. researchgate.net These compounds are considered potential impurities of ethynodiol diacetate. researchgate.net

Oligomeric and Dimeric Structures

Research into the impurity profile of ethynodiol diacetate has also identified more complex structures, including those that appear to be derived from the "trimerised acetyl" group linked to the 17-hydroxy group. researchgate.netresearchgate.net Specifically, E and Z isomers of an analogue containing a 17-(3'-acetoxy-2'-butenoate) group have been separated and characterized using techniques like HPLC/UV/MS and NMR spectroscopy. nih.govresearchgate.netresearchgate.net Another identified impurity contained a 3-oxo-butanoate (acetoacetate) group linked to the 17-hydroxy position. researchgate.net These impurities can be regarded as either precursors or degradation products. researchgate.net

Isolation and Structural Analysis of Biotransformed Derivatives

Biotransformation studies investigate the metabolic fate of ethynodiol diacetate when exposed to biological systems, such as microbial or plant cell cultures. These studies are valuable for discovering new steroid derivatives and understanding potential metabolic pathways. Biotransformation of ethynodiol diacetate with various microorganisms and plant cell cultures has been reported to yield a library of new steroids. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

For instance, biotransformation with Cunninghamella elegans has resulted in the formation of new hydroxylated compounds, including 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, alongside a known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one. nih.govresearchgate.netnih.govoaepublish.com Biotransformation with Ocimum basilicum has led to the characterization of metabolites such as 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, and 17α-ethynyl-5α,17β-dihydroxyestr-3-ene. nih.govnih.gov Azadirachta indica culture has also been shown to yield some of these metabolites. nih.govnih.gov

Techniques such as 1D and 2D NMR spectroscopy (COSY, HMBC, HMQC, NOESY) and mass spectrometry (MS) are crucial for the structural elucidation of these biotransformed products. researchgate.netplos.org Single-crystal X-ray diffraction studies have also been employed to unambiguously determine the structures of certain metabolites. nih.govresearchgate.netresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.